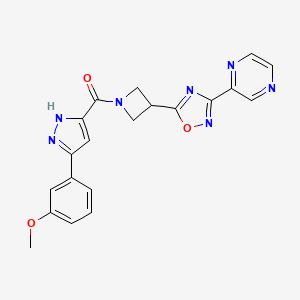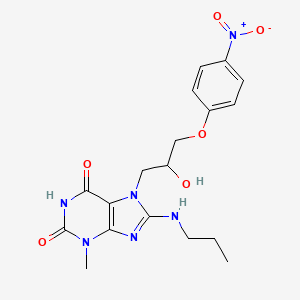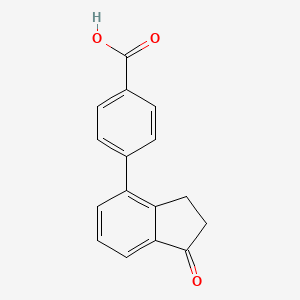
(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a complex organic molecule that features multiple functional groups, including a pyrazole ring, an oxadiazole ring, and an azetidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” typically involves multi-step organic reactions. The starting materials might include 3-methoxyphenylhydrazine, pyrazine-2-carboxylic acid, and other intermediates. The synthesis could involve:
- Formation of the pyrazole ring through cyclization reactions.
- Construction of the oxadiazole ring via cyclization of appropriate precursors.
- Formation of the azetidine ring through cyclization or ring-closing reactions.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group might yield a hydroxyl derivative.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for synthesizing more complex molecules in organic chemistry.
Biology
It might exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
Industry
The compound could be used in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism by which the compound exerts its effects would depend on its specific interactions with biological targets. This might involve binding to enzymes, receptors, or other proteins, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanone
- (3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Uniqueness
The uniqueness of “(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” lies in its combination of multiple functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C20H17N7O3 |
|---|---|
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
InChI |
InChI=1S/C20H17N7O3/c1-29-14-4-2-3-12(7-14)15-8-16(25-24-15)20(28)27-10-13(11-27)19-23-18(26-30-19)17-9-21-5-6-22-17/h2-9,13H,10-11H2,1H3,(H,24,25) |
Clé InChI |
GOSGBAQTYXVDQO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CN=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-2-(4-bromobenzylidene)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide](/img/structure/B14105796.png)
![1-(3,4-Dimethoxyphenyl)-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105799.png)
![{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14105806.png)


![3-[(4-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105821.png)
![1-(4-Hydroxy-3-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105824.png)
![5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/structure/B14105827.png)
![N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide](/img/structure/B14105835.png)
![2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B14105852.png)
![2-(4-ethylphenyl)-5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B14105853.png)
![Bis[(Z)-3-(2,4-dimethoxyphenyl)-2-butenoic acid]magnesium salt](/img/structure/B14105858.png)
![Methyl 4-[7-chloro-2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14105861.png)
